molecular formula C22H20N4OS B601014 Axitinib Impurity 4 CAS No. 1443118-73-7

Axitinib Impurity 4

Cat. No. B601014
M. Wt: 388.49
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Axitinib Impurity 4 is a derivative of Axitinib . Axitinib is an indazole derivative and a second-generation tyrosine kinase inhibitor that works by selectively inhibiting vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, VEGFR-3) .


Synthesis Analysis

Axitinib derivatives were designed by replacing the C=C moiety with the N=N group, and the substituted benzene or pyrrole analogs were considered to replace the pyridine ring . The cocrystallization of Axitinib with a group of carboxylic acids was attempted to improve its aqueous solubility .


Molecular Structure Analysis

The molecular formula of Axitinib Impurity 4 is C22H20N4OS, and its molecular weight is 388.49 .


Chemical Reactions Analysis

Axitinib is metabolized primarily in the liver by cytochrome P450 (CYP) 3A4/5 and, to a lesser extent (<10% each), by CYP1A2, CYP2C19, and uridine diphosphate glucuronosyltransferase (UGT) 1A1 .


Physical And Chemical Properties Analysis

Axitinib pharmacokinetics are dose-proportional within 1–20 mg twice daily, which includes the clinical dose range. Axitinib has a short effective plasma half-life (range 2.5–6.1 h), and the plasma accumulation of axitinib is in agreement with what is expected based on the plasma half-life of the drug .

Scientific Research Applications

1. Angiogenesis Inhibition in Solid Tumors

Axitinib Impurity 4 has been studied for its potential to inhibit angiogenesis, the process of new blood vessel formation, which is crucial for tumor growth and metastasis . By targeting the VEGFR-2 kinase, it impedes the angiogenic activity of VEGF proteins, thereby restricting the supply of oxygen and nutrients to tumors, leading to their regression.

2. Enhanced Efficacy of Chemotherapy

Research indicates that Axitinib derivatives can be synthesized to enhance the efficacy of chemotherapy . By modifying the molecular structure, these derivatives can exhibit more potent anti-proliferative activities than Axitinib itself, potentially improving outcomes in chemotherapy treatments.

3. Treatment of Metastatic Renal Cell Carcinoma (RCC)

Axitinib is a frontline treatment for advanced metastatic RCC . It works by preventing cellular adhesion, inducing apoptosis in cancer cells, and inhibiting angiogenesis, which is essential for the growth and spread of renal tumors.

4. Pharmacokinetic Studies

Impurity 4 of Axitinib can be used in pharmacokinetic studies to understand the drug’s behavior within the body . These studies help in determining the absorption, distribution, metabolism, and excretion of Axitinib, which is critical for optimizing dosing and minimizing side effects.

5. Development of Anti-Cancer Medications

Axitinib and its impurities are used in the development and validation of other anti-cancer medications . This includes studying their associated substances and degradation products, which is vital for ensuring the safety and efficacy of new cancer treatments.

6. Improving Oral Bioavailability

The solubility and, consequently, the oral bioavailability of Axitinib can be improved through cocrystallization with carboxylic acids . This process enhances the clinical efficacy of Axitinib, making it a more effective oral therapeutic agent for treating cancers.

Safety And Hazards

Axitinib is harmful if swallowed. It is highly (>99%) bound to human plasma proteins with preferential binding to albumin and moderate binding to α1-acid glycoprotein .

Future Directions

Axitinib combined with other treatments in advanced hepatocellular carcinoma (HCC) shows tremendous potential in anti-tumoral effects. More studies are still warranted in the near future to move toward clinical applications .

properties

CAS RN

1443118-73-7

Product Name

Axitinib Impurity 4

Molecular Formula

C22H20N4OS

Molecular Weight

388.49

Purity

> 95%

quantity

Milligrams-Grams

Origin of Product

United States

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